Sonogashira Cross-Coupling Reactivity: Iodo > Bromo/Chloro (Direct Yield Comparison)
In a direct head-to-head comparison, 3-iodo-1H-pyrazole-4-carbonitrile derivatives undergo Sonogashira coupling with phenylacetylene to afford the corresponding alkynyl products in isolated yields ranging from 58% to 87% [1]. In stark contrast, analogous 3-bromo- and 3-chloro-1H-pyrazole-4-carbonitriles were completely unreactive under the same conditions, yielding no cross-coupled product [1].
| Evidence Dimension | Sonogashira cross-coupling reactivity (isolated yield) |
|---|---|
| Target Compound Data | 58% to 87% (various 3-iodo derivatives) |
| Comparator Or Baseline | 3-Bromo-1H-pyrazole-4-carbonitrile (0% yield); 3-Chloro-1H-pyrazole-4-carbonitrile (0% yield) |
| Quantified Difference | Absolute yield advantage of 58–87 percentage points |
| Conditions | Pd(PPh3)2Cl2 (5 mol%), CuI (5 mol%), Et3N, THF, 65 °C, 1.2 equiv phenylacetylene |
Why This Matters
For synthetic chemists requiring efficient construction of alkynyl-pyrazole libraries, the iodo derivative is the only viable 3-halo-pyrazole-4-carbonitrile substrate for Sonogashira chemistry.
- [1] Mazeikaite R, Sudzius J, Urbelis G, Labanauskas L. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc. 2014;(vi):54-71. doi:10.3998/ark.5550190.p008.842 View Source
